(Adamantan-1-yl)boronic acid
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Overview
Description
(Adamantan-1-yl)boronic acid is an organic compound that features a boronic acid functional group attached to an adamantane moiety. The adamantane structure is a diamondoid hydrocarbon known for its rigidity and stability, while the boronic acid group is characterized by a boron atom bonded to two hydroxyl groups and one carbon atom. This unique combination imparts distinct chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Adamantan-1-yl)boronic acid typically involves the reaction of adamantane derivatives with boronic acid precursors. One common method is the hydroboration of adamantane with borane, followed by oxidation to yield the boronic acid. Another approach involves the direct borylation of adamantane using transition metal catalysts such as palladium or nickel, which facilitates the formation of the carbon-boron bond under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This technique allows for the efficient and controlled production of the compound by continuously feeding reactants through a reactor, optimizing reaction conditions, and minimizing waste. The use of automated systems and advanced catalysts further enhances the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (Adamantan-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes or other boron-containing compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts, such as palladium acetate, are often used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Boronic esters and borates.
Reduction: Boranes and other reduced boron compounds.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(Adamantan-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of (Adamantan-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug delivery applications. The adamantane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets .
Comparison with Similar Compounds
Phenylboronic acid: Similar boronic acid functionality but lacks the rigid adamantane structure.
Cyclohexylboronic acid: Contains a cyclohexane ring instead of the adamantane moiety.
Naphthylboronic acid: Features a naphthalene ring, providing different electronic properties compared to adamantane.
Uniqueness: (Adamantan-1-yl)boronic acid stands out due to the combination of the rigid and stable adamantane structure with the versatile boronic acid group. This unique combination imparts enhanced stability, reactivity, and potential for diverse applications compared to other boronic acids .
Properties
Molecular Formula |
C10H17BO2 |
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Molecular Weight |
180.05 g/mol |
IUPAC Name |
1-adamantylboronic acid |
InChI |
InChI=1S/C10H17BO2/c12-11(13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,12-13H,1-6H2 |
InChI Key |
QGVQSUJPMRFLRO-UHFFFAOYSA-N |
Canonical SMILES |
B(C12CC3CC(C1)CC(C3)C2)(O)O |
Origin of Product |
United States |
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